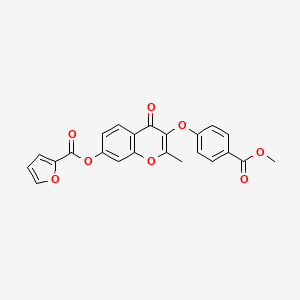

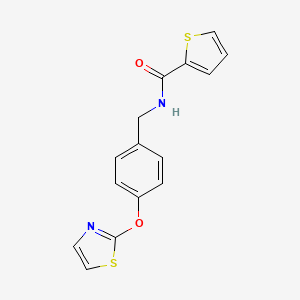

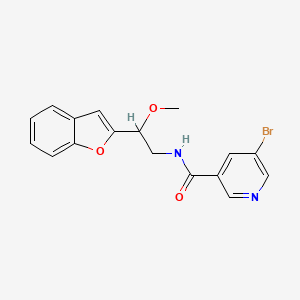

![molecular formula C22H16ClN5O B2573063 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline CAS No. 1396809-10-1](/img/structure/B2573063.png)

1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole is a significant heterocyclic system in natural products and drugs . It’s an important type of molecule that plays a main role in cell biology . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Indole derivatives have been synthesized for various biological activities . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of certain compounds . A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Triazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indole structures are commonly found in natural and synthetic compounds with medicinal value . Transformation of certain molecules can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium .Physical And Chemical Properties Analysis

Indole is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is physically crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking Studies

Research involves synthesizing novel compounds incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. These compounds have been studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), showing promising results. Additionally, they have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating effectiveness against pathogenic strains. Molecular docking studies further support the potential utilization of these compounds to help overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antifungal Activity of Novel Compounds

Another study focuses on the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety and their evaluation for antifungal activity, highlighting the chemical versatility and potential bioactive applications of such structures (Ibrahim et al., 2008).

Antioxidant Properties

The antioxidant and antiradical activities of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been investigated, showing significant potential for pharmaceutical applications due to their synthesized and characterized compounds' antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Organometallic Complexes

Studies have also explored the synthesis and characterization of organometallic complexes, such as rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine. These complexes' photophysical and computational studies provide insights into their electronic and vibrational properties, opening avenues for their application in materials science and catalysis (Kirgan et al., 2007).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities underscores the potential of such compounds in addressing microbial resistance and developing new therapeutic agents (Bayrak et al., 2009).

Mecanismo De Acción

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used for the treatment of various disorders in the human body .

Mode of action

The exact mode of action can vary depending on the specific indole derivative and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes .

Biochemical pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of indole derivatives can vary depending on their specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against certain viruses .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O/c23-16-8-2-4-11-19(16)28-21(17-9-5-6-13-24-17)20(25-26-28)22(29)27-14-12-15-7-1-3-10-18(15)27/h1-11,13H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHOUYFDZNSBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

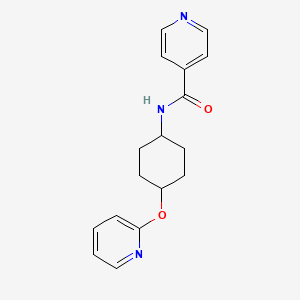

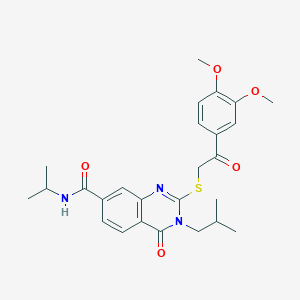

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)

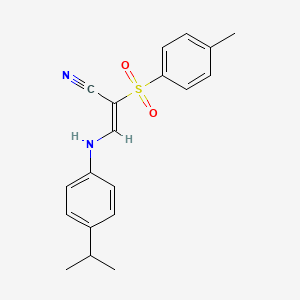

![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

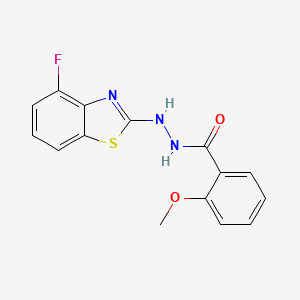

![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)